2,2-Dichloro-1-phenylethen-1-ol
Description
2,2-Dichloro-1-phenylethen-1-ol (IUPAC name) is a chlorinated aromatic alcohol with the molecular formula C₈H₆Cl₂O. Its structure consists of a phenyl group attached to a 1,2-dichloroethenol moiety, where the hydroxyl group (-OH) resides on the ethenol carbon (C1), and two chlorine atoms occupy the adjacent carbon (C2). This arrangement creates a unique electronic environment due to the electron-withdrawing effects of the chlorine atoms, which may influence reactivity, acidity, and stability.
Properties
CAS No. |
776232-47-4 |
|---|---|
Molecular Formula |
C8H6Cl2O |
Molecular Weight |
189.04 g/mol |
IUPAC Name |
2,2-dichloro-1-phenylethenol |
InChI |
InChI=1S/C8H6Cl2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,11H |
InChI Key |
WIAUSNHGBMNTFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichloro-1-phenylethenol can be synthesized through the Grignard reaction, where phenylmagnesium bromide reacts with trichloroethylene. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2-dichloro-1-phenylethenol involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-phenylethenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2,2-dichloro-1-phenylethenol can yield the corresponding hydrocarbon by removing the hydroxyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: 2,2-Dichloro-1-phenylethanone.
Reduction: 2-Phenylethanol.
Substitution: 2,2-Dihydroxy-1-phenylethanol (when chlorine atoms are replaced by hydroxyl groups).
Scientific Research Applications
2,2-Dichloro-1-phenylethenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dichloro-1-phenylethenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The target compound is distinguished by its dichloro-substituted ethenol core, which contrasts with the aliphatic hydroxyl in and the sulfinyl group in .
Physical and Chemical Properties
Key Observations :
- The target compound is expected to exhibit lower molecular weight and boiling point compared to due to the absence of bulky substituents like sulfinyl or diphenyl groups.
- The pKa of the hydroxyl group in the target compound is likely lower than aliphatic alcohols (e.g., ) due to electron-withdrawing chlorine atoms, which stabilize the deprotonated form. This aligns with the measured pKa of 12.11 for , where the sulfinyl group further enhances acidity .
- The density of the target compound is comparable to and , reflecting the influence of chlorine atoms and aromatic rings.
Reactivity and Stability
- Electrophilic Reactivity: The dichloroethenol moiety in the target compound may exhibit heightened electrophilicity at the chlorine-bearing carbon, enabling nucleophilic substitution or elimination reactions. This contrasts with , which undergoes polymerization due to its unsaturated alkene structure .
- Hydrogen Bonding : The hydroxyl group in the target compound facilitates hydrogen bonding, similar to and , but steric hindrance from the phenyl group may reduce solvent interactions compared to .
- Oxidative Stability: The sulfinyl group in imparts resistance to oxidation, whereas the target compound’s ethenol core may be prone to tautomerization or oxidation under acidic conditions.
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